molecular formula C16H18N2O2 B268459 N-(3-butoxyphenyl)isonicotinamide

N-(3-butoxyphenyl)isonicotinamide

カタログ番号 B268459
分子量: 270.33 g/mol
InChIキー: NUWWMUSZJHEWCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-butoxyphenyl)isonicotinamide (known as BINA) is a small molecule inhibitor that selectively targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and survival. BINA has shown promise as a potential therapeutic agent in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.

作用機序

BINA selectively targets the CK2 protein kinase, which is involved in many cellular processes. By inhibiting CK2, BINA disrupts the signaling pathways that are necessary for cell growth and proliferation, leading to the inhibition of cancer cell growth and the protection of neurons from damage. BINA also appears to have direct antiviral activity, although the exact mechanism of this activity is not well understood.
Biochemical and Physiological Effects:
BINA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from damage, and the inhibition of viral replication. BINA has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in certain diseases.

実験室実験の利点と制限

One advantage of BINA is its selectivity for CK2, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of BINA is its relatively low potency, which may limit its effectiveness in certain disease models. In addition, the mechanism of action of BINA is not fully understood, which may limit its clinical development.

将来の方向性

There are several potential future directions for research on BINA. One area of focus could be the development of more potent analogs of BINA, which may increase its effectiveness in disease models. Another area of focus could be the investigation of the mechanism of action of BINA, which may provide insights into the biology of CK2 and its role in disease. Finally, further studies are needed to evaluate the safety and efficacy of BINA in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.

合成法

The synthesis of BINA involves several steps, including the reaction of 3-butoxyaniline with isonicotinic acid to form the intermediate 3-butoxyphenylisonicotinic acid. This intermediate is then converted to BINA through a series of reactions involving phosphorylation and deprotection.

科学的研究の応用

BINA has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and proliferation of cancer cells. BINA has also been investigated in models of neurodegenerative diseases, where it has been shown to protect against neuronal damage and improve cognitive function. In addition, BINA has shown promise as an antiviral agent, with activity against a range of viruses, including HIV, hepatitis C, and influenza.

特性

分子式

C16H18N2O2

分子量

270.33 g/mol

IUPAC名

N-(3-butoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-2-3-11-20-15-6-4-5-14(12-15)18-16(19)13-7-9-17-10-8-13/h4-10,12H,2-3,11H2,1H3,(H,18,19)

InChIキー

NUWWMUSZJHEWCC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

正規SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。